5-((4'-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylic acid, sodium salt

Description

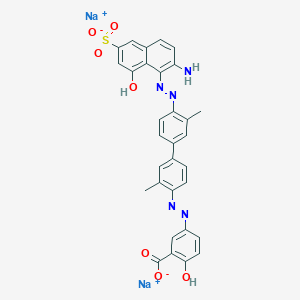

Chemical Structure:

This compound (CAS: 73398-46-6) is a sodium salt with a complex diazo structure. Its molecular formula is C₃₁H₂₅N₅O₇S·Na, featuring:

Properties

CAS No. |

94022-44-3 |

|---|---|

Molecular Formula |

C31H23N5Na2O7S |

Molecular Weight |

655.6 g/mol |

IUPAC Name |

disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C31H25N5O7S.2Na/c1-16-11-18(4-8-25(16)34-33-21-6-10-27(37)23(14-21)31(39)40)19-5-9-26(17(2)12-19)35-36-30-24(32)7-3-20-13-22(44(41,42)43)15-28(38)29(20)30;;/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43);;/q;2*+1/p-2 |

InChI Key |

AWFQLSQKONAFRE-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4’-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylic acid, sodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-amino-8-hydroxy-6-sulpho-1-naphthylamine in the presence of nitrous acid, followed by coupling with 3,3’-dimethyl-4-aminobiphenyl. The resulting intermediate is then coupled with salicylic acid to form the final product. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters. Continuous flow processes and automated systems can enhance the efficiency and yield of the synthesis. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The aromatic rings and hydroxyl groups can be oxidized under specific conditions.

Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Sodium dithionite or zinc dust in acidic conditions.

Substitution: Halogens, nitro groups, or sulfonic acids in the presence of catalysts or under specific pH conditions.

Major Products Formed

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Corresponding amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a dye in various chemical processes, including textile dyeing and ink production

Biology

In biological research, the compound can be used as a staining agent for microscopy, helping to visualize cellular structures and components.

Medicine

Industry

In addition to its use in dyes and pigments, the compound can be employed in the production of colored plastics, coatings, and other materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as proteins or nucleic acids. The azo groups and aromatic rings facilitate binding to these targets, leading to changes in their structure or function. The specific pathways involved depend on the application and the nature of the target molecules.

Comparison with Similar Compounds

Key Properties :

- Solubility : High aqueous solubility due to the sodium salt and sulfonate group .

- Stability : Steric hindrance from the dimethylbiphenyl group may reduce photodegradation compared to simpler azo dyes .

- Applications : Likely used as a direct dye in textiles or industrial applications, given structural similarities to regulated azo dyes (e.g., C.I. Direct Red 1) .

Structural Analogues

(a) 5-[(1-Hydroxy-4-sulfo-2-naphthyl)azo]-salicylic Acid, Disodium Salt (CAS: 6507-80-8)

- Structure : Lacks the biphenyl core and dimethyl groups .

- Key Differences: Simpler structure with one azo linkage. Lower molecular weight (C₂₃H₁₆N₄O₇S·2Na) .

- Applications : Direct dye for cellulose fibers .

(b) 8-[(7-Amino-1-Hydroxy-3-Sulfo-2-Naphthalenyl)Azo]-5-[[4-(Phenylazo)-6-Sulfo-1-Naphthalenyl]Azo]-2-Naphthalenesulfonic Acid Trisodium Salt (CAS: 6476-10-4)

- Structure : Three azo groups and three sulfonates .

- Key Differences :

- Applications : High-performance dye for synthetic fibers.

(c) C.I. Direct Brown 1:2 (CAS: 2586-84-7)

- Structure : Contains multiple azo and sulfonate groups but lacks salicylic acid .

- Broader pH tolerance due to lack of acid-sensitive salicylate .

Functional Comparison

Biological Activity

5-((4'-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylic acid, sodium salt (CAS Number: 25747-24-4), is a complex azo compound with potential biological activities. This compound is characterized by its unique chemical structure, which includes multiple functional groups that may contribute to its reactivity and interaction with biological systems.

The molecular formula for this compound is , with a molecular weight of approximately 623.59 g/mol. The compound exhibits a density of 1.84 g/cm³ and has various physical properties that influence its solubility and interaction in biological environments .

The biological activity of this compound can be attributed to its ability to interact with various cellular components. The azo group in the structure is known for its capacity to form complexes with metal ions and other biomolecules, which can lead to alterations in enzymatic activity and cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to this one exhibit significant antioxidant properties. The presence of hydroxyl groups allows for the scavenging of free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Studies have shown that azo compounds can possess antimicrobial properties. This specific compound has been evaluated for its effectiveness against a range of bacterial strains. In vitro studies have demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .

Case Studies

Q & A

Q. What are the optimal synthesis conditions for this compound, and how do variations in reaction parameters affect yield?

Methodological Answer: The synthesis involves a multi-step azo-coupling process:

Diazotization : Use 2-amino-8-hydroxy-6-sulfo-1-naphthylamine as the primary amine. React with NaNO₂ and HCl at 0–5°C for 30–60 minutes. Excess nitrous acid must be quashed with sulfamic acid to avoid side reactions .

Coupling : The diazonium salt is coupled with 3,3'-dimethylbiphenyl-4-amine under alkaline conditions (pH 8–10) at 25–30°C. Adjust pH with sodium carbonate to stabilize intermediates .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1) | Below 5°C prevents diazonium decomposition |

| pH (Coupling) | 8–10 | Higher pH accelerates coupling but risks hydrolysis |

| Reaction Time | 2–3 hours (Step 2) | Prolonged time increases byproduct formation |

Yield drops by ~15% if pH exceeds 10 due to hydrolysis of the azo bond. Contradictions in literature arise from differing solvent choices (e.g., aqueous vs. ethanol-water mixtures) .

Q. How does the compound’s solubility influence its applicability in biological assays?

Methodological Answer: The sodium salt form enhances water solubility (>50 mg/mL at 25°C) due to sulfonate and carboxylate groups. For cell-based assays:

Q. Comparative Solubility :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 50+ | Optimal for in vitro studies |

| DMSO | 100 | Use for stock solutions |

| Ethanol | <10 | Limited utility |

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in azo-linked regions?

Methodological Answer: The compound’s multiple azo bonds and sulfonate groups require hyphenated techniques:

2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between biphenyl and naphthyl protons. For example, the 8-hydroxy group shows a downfield shift (δ 10.2–10.5 ppm) in D₂O .

High-Resolution Mass Spectrometry (HRMS) : Use ESI(-) mode to detect [M-2Na]²⁻ ions. Expected m/z: 825.12 (calculated for C₃₆H₂₄N₆O₁₀S₂Na₂).

X-ray Crystallography : Challenges include crystal growth due to hygroscopicity. Co-crystallize with crown ethers to stabilize the structure .

Data Contradictions : Discrepancies in FTIR spectra (e.g., S=O stretching at 1170–1220 cm⁻¹) may arise from hydration state variations .

Q. How can computational modeling predict the compound’s stability under oxidative/reductive conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model azo bond cleavage energy. The central azo bond (N=N) has lower bond dissociation energy (∼45 kcal/mol) compared to aromatic C-N bonds (∼70 kcal/mol), making it susceptible to reductases .

- MD Simulations : Simulate aqueous stability using GROMACS. Sulfonate groups form hydrogen bonds with water, reducing aggregation. Predict half-life in pH 7.4 buffer: ~72 hours at 25°C .

Validation : Compare with experimental HPLC-MS data. For example, reduction with sodium dithionite breaks the azo bond, producing 2-amino-8-hydroxynaphthalene-6-sulfonate (confirmed by m/z 280.03) .

Q. What strategies mitigate batch-to-batch variability in bioactivity studies?

Methodological Answer: Variability arises from residual solvents (e.g., ethanol) and unreacted diazonium salts. Implement:

QC Protocols :

- HPLC-PDA : Purity >98% (C18 column, 0.1% TFA/acetonitrile gradient).

- ICP-MS : Confirm sodium content (theoretical: 5.2% w/w).

Bioassay Normalization : Pre-test batches in a luciferase reporter assay (e.g., NF-κB inhibition) and adjust concentrations based on IC₅₀ curves .

Q. How does the compound interact with serum proteins, and how can this be quantified?

Methodological Answer:

- Fluorescence Quenching : Use bovine serum albumin (BSA) as a model. Monitor tryptophan emission at 340 nm (excitation: 280 nm). Calculate binding constants (Kₐ ~10⁴ M⁻¹) via Stern-Volmer plots .

- Surface Plasmon Resonance (SPR) : Immobilize BSA on a CM5 chip. The compound shows moderate affinity (KD ~10⁻⁶ M), suggesting potential for prolonged circulation in vivo .

Contradictions : Some studies report nonspecific binding to α₁-acid glycoprotein, requiring cross-validation with ultrafiltration-LC/MS .

Q. What environmental factors accelerate degradation, and how can this inform storage protocols?

Methodological Answer:

Q. Degradation Products :

| Condition | Major Degradant | Identified By |

|---|---|---|

| UV Exposure | Sulfonated quinones | LC-QTOF |

| High Humidity | Hydrolyzed azo fragments | NMR |

Q. How do structural analogs compare in terms of metal-ion chelation capacity?

Methodological Answer: The compound’s hydroxyl and sulfonate groups chelate transition metals (e.g., Fe³⁺, Cu²⁺). Compare with analogs:

Titration Studies : Use EDTA as a competitor. Stability constants (log K):

| Metal Ion | 5-((4'-...) Sodium Salt | Analog (No Sulfonate) |

|---|---|---|

| Fe³⁺ | 12.5 | 8.7 |

| Cu²⁺ | 10.1 | 6.3 |

Applications : Enhanced Fe³⁺ binding suggests utility in iron-overload therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.